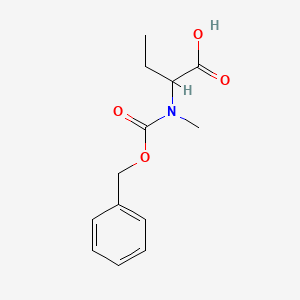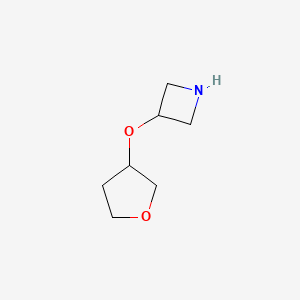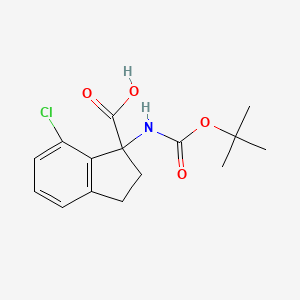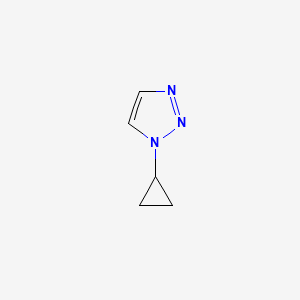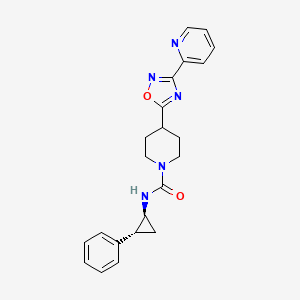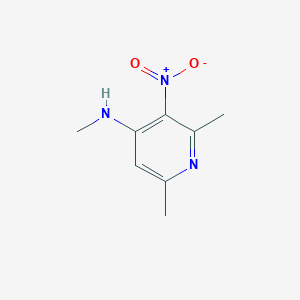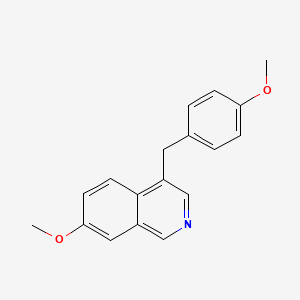
Pyridazine-4-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazine-4-carbohydrazide hydrochloride is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. Pyridazine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-4-carbohydrazide hydrochloride typically involves the reaction of pyridazine derivatives with hydrazine hydrate under controlled conditions. One common method includes the condensation of pyridazine-4-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Pyridazine-4-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Pyridazine-4-carbohydrazide hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyridazine derivatives with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of pyridazine-4-carbohydrazide hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, blocking their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, leading to inhibition of enzymatic functions . This mechanism is crucial in its antimicrobial and anticancer activities, where it disrupts essential biological processes in pathogens and cancer cells .
Comparación Con Compuestos Similares
Pyridazinone: Known for its anti-inflammatory and analgesic properties.
Pyrimidine: Widely used in pharmaceuticals for its antiviral and anticancer activities.
Pyrazine: Utilized in the synthesis of various drugs and agrochemicals.
Uniqueness: Pyridazine-4-carbohydrazide hydrochloride stands out due to its dual nitrogen atoms in the ring, which confer unique electronic properties and reactivity. This makes it particularly effective in forming stable complexes with biological targets, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C5H7ClN4O |
|---|---|
Peso molecular |
174.59 g/mol |
Nombre IUPAC |
pyridazine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H6N4O.ClH/c6-9-5(10)4-1-2-7-8-3-4;/h1-3H,6H2,(H,9,10);1H |
Clave InChI |
TZEHWFXOEMIHJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1C(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


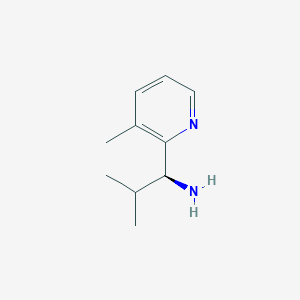
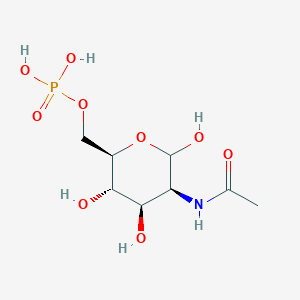
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)
